

A Comparative Pharmacological Evaluation of Novel TAN-1057 Derivatives

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Compound of Interest

Compound Name: TAN-1057C

Cat. No.: B1254390

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This guide provides a comparative overview of newly synthesized derivatives of TAN-1057, a dipeptide antibiotic known for its potent activity against methicillin-resistant *Staphylococcus aureus* (MRSA). The following sections detail the mechanism of action, comparative antibacterial efficacy, and the experimental protocols utilized for their evaluation.

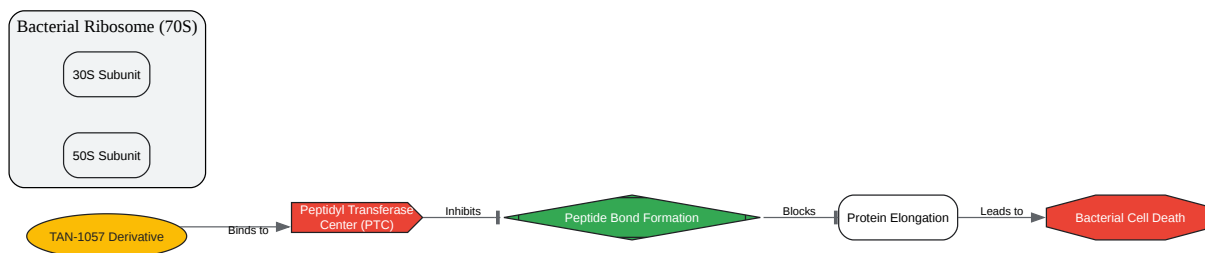
Introduction to TAN-1057 and its Derivatives

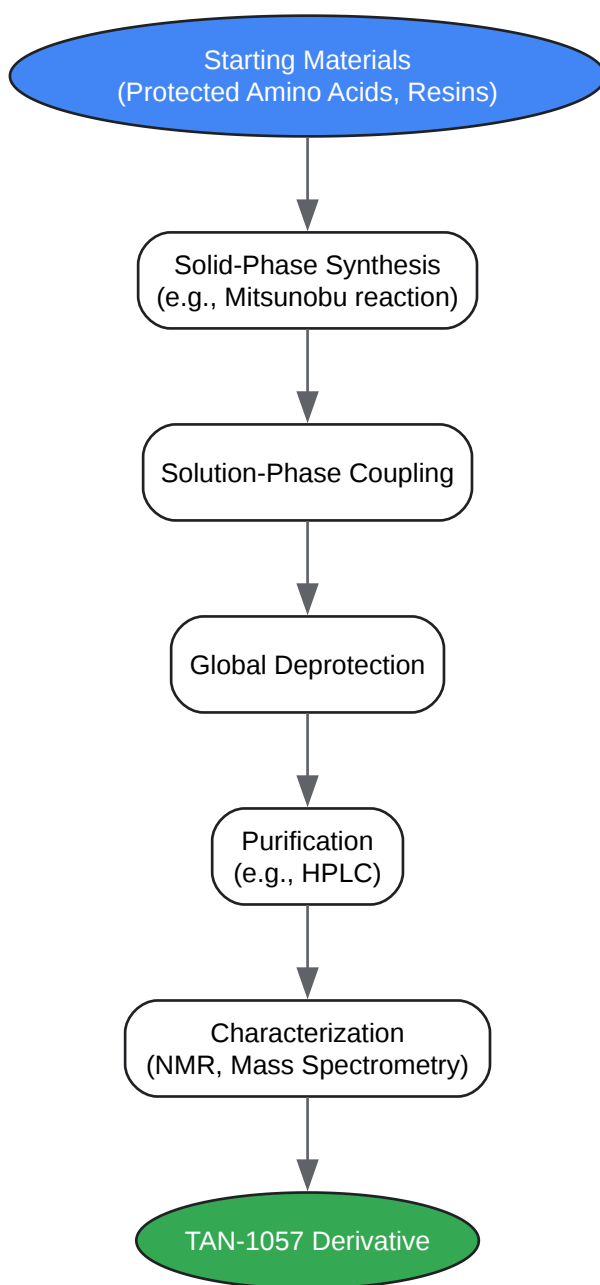
TAN-1057 A, B, C, and D are naturally occurring dipeptide antibiotics isolated from *Flexibacter* sp.[1][2] These compounds have demonstrated significant antibacterial activity, particularly against challenging pathogens like MRSA.[1][3] Structurally, TAN-1057 A and B are diastereomers that can interconvert in aqueous solutions.[2] Research efforts have focused on the synthesis of novel TAN-1057 derivatives to explore and optimize their therapeutic potential. Many of these new analogs feature modifications of the β -arginine side chain.

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial effect of TAN-1057 and its derivatives stems from the inhibition of bacterial protein synthesis.[1][4] These compounds target the peptidyl transferase center (PTC) on the large ribosomal subunit, a critical component in the elongation of polypeptide chains. By binding to the PTC, TAN-1057 analogs effectively block the peptidyl transferase reaction, which

is responsible for forming peptide bonds between amino acids.[4] This targeted inhibition halts protein production, ultimately leading to bacterial cell death.





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